molecular formula C25H22FN3O2 B2513664 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide CAS No. 899980-33-7

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide

Cat. No. B2513664
M. Wt: 415.468
InChI Key: ZLGKRAPPAUFTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that compounds structurally related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide exhibit potent antibacterial and antifungal activities. For instance, novel fluorine-containing derivatives have been synthesized and demonstrated significant in vitro antimicrobial potency against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Desai et al., 2013).

Anticancer Agents

In the quest for new anticancer agents, compounds with a 2-oxoquinoline structure have been designed, synthesized, and evaluated for their antitumor activities against multiple human cancer cell lines. These compounds displayed moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action for these compounds involves cell cycle arrest and induction of apoptosis in cancer cells (Fang et al., 2016).

Dopamine D₂ Receptor Ligands

Compounds structurally related to aripiprazole, an atypical antipsychotic and antidepressant, have been synthesized and evaluated for their affinity at D₂-like dopamine receptors. These new compounds bind to the D₂ receptor subtype with high affinity, exhibit significant D₂ versus D₃ receptor binding selectivity, and act as partial agonists at both the D₂ and D₃ receptor subtypes, suggesting their potential application in treating disorders related to dopamine dysregulation (Vangveravong et al., 2011).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-27-22-12-6-5-11-20(22)25(31)29(17)19-14-15-21(26)23(16-19)28-24(30)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKRAPPAUFTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide

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